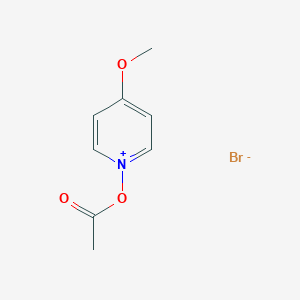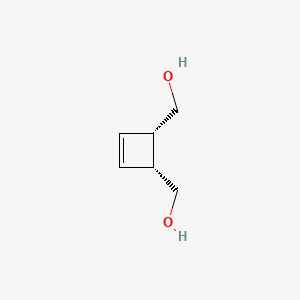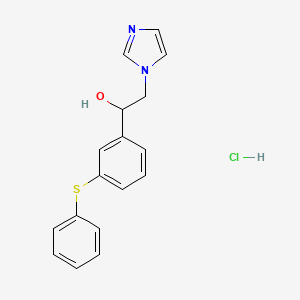
alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride: is a chemical compound with a complex structure that includes an imidazole ring, a phenyl group, and a thiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the phenyl and thiophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the ethanol moiety: This step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the ethanol group to an alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and thiophenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Alpha-(m-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride can be compared with other similar compounds, such as:
- Alpha-(p-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(o-Phenylthiophenyl)-1-imidazoleethanol monohydrochloride
- Alpha-(m-Phenylthioethyl)-1-imidazoleethanol monohydrochloride
These compounds share similar structural features but differ in the position of the phenyl and thiophenyl groups, which can affect their chemical properties and biological activities
Propiedades
Número CAS |
73932-28-2 |
|---|---|
Fórmula molecular |
C17H17ClN2OS |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H16N2OS.ClH/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15;/h1-11,13,17,20H,12H2;1H |
Clave InChI |
ZKKCWWWDLASCOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(CN3C=CN=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)

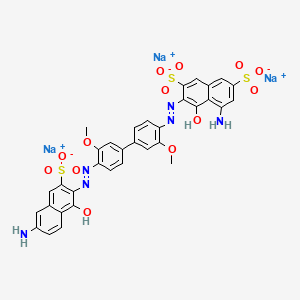
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)

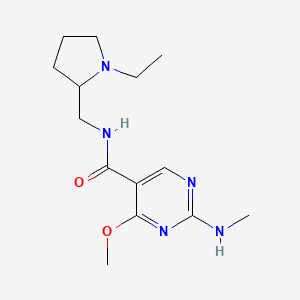

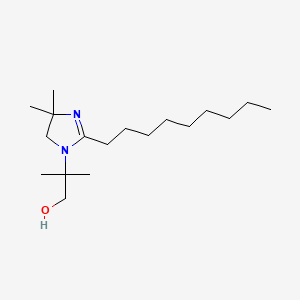
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
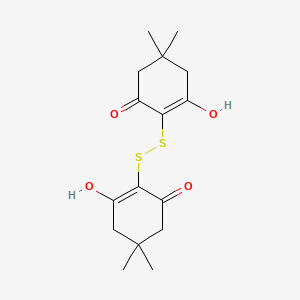
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
